
Ferrocene, 1,1'-bis(1-oxobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrocene, 1,1’-bis(1-oxobutyl)-: Bis(2-Butanoylcyclopenta-2,4-Dien-1-Yl)Iron , is a derivative of ferrocene, a well-known organometallic compound. Ferrocene itself was discovered in 1951 and has since become a cornerstone in organometallic chemistry due to its stability and unique “sandwich” structure, where an iron atom is sandwiched between two cyclopentadienyl rings . Ferrocene, 1,1’-bis(1-oxobutyl)- is a modified version of this structure, where each cyclopentadienyl ring is substituted with a butanoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of Ferrocene, 1,1’-bis(1-oxobutyl)- typically involves the acylation of ferrocene. One common method is the Friedel-Crafts acylation, where ferrocene reacts with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Fe(C5H5)2+2CH3CH2CH2COClAlCl3Fe(C5H4COCH2CH2CH3)2+2HCl
Industrial Production Methods:
Industrial production of Ferrocene, 1,1’-bis(1-oxobutyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ferrocene, 1,1’-bis(1-oxobutyl)- can undergo oxidation to form ferricenium ions. This is typically achieved using oxidizing agents such as ferric chloride (FeCl3) or ceric ammonium nitrate (CAN).
Reduction: The compound can be reduced back to its neutral state using reducing agents like sodium borohydride (NaBH4).
Substitution: The butanoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: FeCl3, CAN, in solvents like acetonitrile or dichloromethane.
Reduction: NaBH4 in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Ferricenium ions.
Reduction: Neutral ferrocene derivatives.
Substitution: Various substituted ferrocene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Ferrocene, 1,1’-bis(1-oxobutyl)- is used as a precursor in the synthesis of various organometallic compounds. Its unique structure allows for the exploration of new catalytic processes and the development of novel materials .
Biology and Medicine:
In biological research, ferrocene derivatives are studied for their potential as anticancer agents. The ability of ferrocene to generate reactive oxygen species (ROS) through redox reactions makes it a candidate for targeted cancer therapies .
Industry:
In the industrial sector, ferrocene derivatives are used as additives in fuels to improve combustion efficiency and reduce emissions. They are also employed in the development of advanced materials such as polymers and nanocomposites .
Mechanism of Action
The mechanism of action of Ferrocene, 1,1’-bis(1-oxobutyl)- involves its redox properties. The compound can undergo reversible oxidation and reduction, which allows it to participate in electron transfer reactions. This redox activity is crucial in its applications as a catalyst and in biological systems where it can induce oxidative stress in cancer cells .
Comparison with Similar Compounds
Ferrocene: The parent compound with no substituents.
Acetylferrocene: A monosubstituted derivative with an acetyl group.
1,1’-Diacetylferrocene: A disubstituted derivative with two acetyl groups.
Uniqueness:
Ferrocene, 1,1’-bis(1-oxobutyl)- is unique due to the presence of butanoyl groups, which impart different chemical and physical properties compared to other ferrocene derivatives.
Properties
IUPAC Name |
1-cyclopenta-2,4-dien-1-ylidenebutan-1-olate;iron(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H12O.Fe/c2*1-2-5-9(10)8-6-3-4-7-8;/h2*3-4,6-7,10H,2,5H2,1H3;/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVRUQRMYVOCTB-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C1C=CC=C1)[O-].CCCC(=C1C=CC=C1)[O-].[Fe+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FeO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
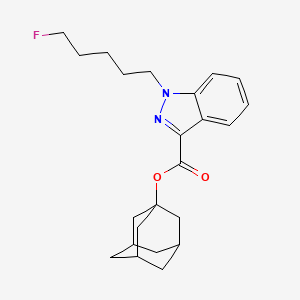
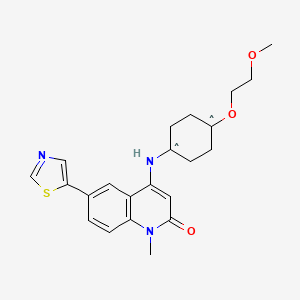
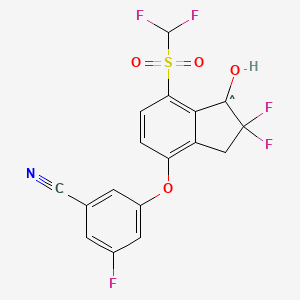
![1-(2-furyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15133787.png)
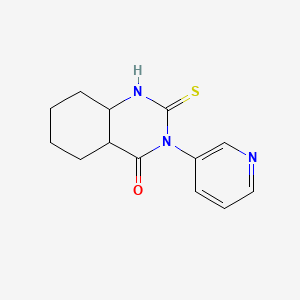
![3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[5-hydroxy-3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B15133805.png)
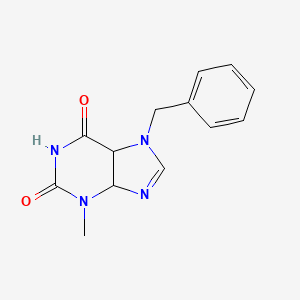
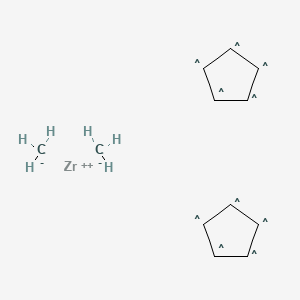
![[2-(Azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+)](/img/structure/B15133828.png)
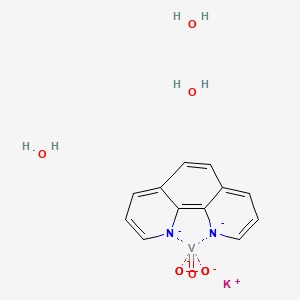
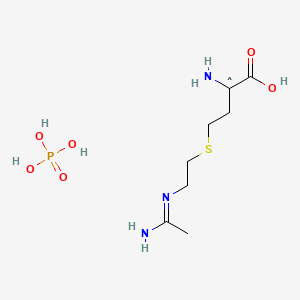
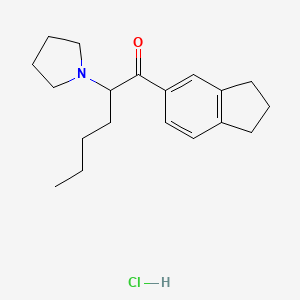
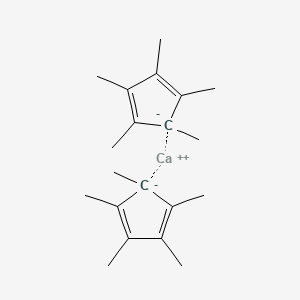
![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B15133875.png)
